![molecular formula C15H16N2O3S B148630 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-52-4](/img/structure/B148630.png)
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as DTTA, is a thiazolyl blue tetrazolium bromide (MTT) analog that is commonly used in scientific research as a biochemical and physiological indicator. DTTA is a synthetic compound that has gained popularity due to its ability to measure cellular metabolic activity and viability.
作用機序
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is reduced by mitochondrial dehydrogenases to form a blue formazan product. The amount of formazan produced is directly proportional to the metabolic activity of the cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also oxidized by ROS to form a colorless product, which can be used to measure ROS levels. The mechanism of action of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is based on the redox properties of the compound, which allows it to react with cellular metabolites and ROS.
生化学的および生理学的効果
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of mitochondrial respiratory chain complexes I and II, as well as the activity of succinate dehydrogenase. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a number of advantages for lab experiments. It is easy to use and provides fast and reliable results. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has some limitations. It is not suitable for long-term experiments, as the color of the formazan product fades over time. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid can be affected by the presence of certain compounds, such as reducing agents and detergents.
将来の方向性
There are several future directions for the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research. One area of interest is the development of new 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid analogs with improved properties, such as increased sensitivity and stability. Another area of interest is the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in the development of new therapies for cancer and other diseases. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been proposed as a potential tool for the diagnosis and monitoring of mitochondrial dysfunction. Further research is needed to explore these and other potential applications of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research.
合成法
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is synthesized from 4-dimethylaminobenzaldehyde, thiosemicarbazide, and 2-bromo-2-methylpropionic acid. The reaction involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form 4-(4-dimethylcarbamoylthiazol-2-yl)phenylhydrazone. This intermediate product is then treated with 2-bromo-2-methylpropionic acid to produce 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid.
科学的研究の応用
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research as a biochemical and physiological indicator. It is commonly used in cell viability assays to measure the metabolic activity of cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also used in the detection of reactive oxygen species (ROS) and the evaluation of antioxidant activity. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is used in the determination of enzyme activity and the analysis of mitochondrial function.
特性
CAS番号 |
132483-52-4 |
|---|---|
製品名 |
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C15H16N2O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
2-[4-[4-(dimethylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-9(15(19)20)10-4-6-11(7-5-10)13-16-12(8-21-13)14(18)17(2)3/h4-9H,1-3H3,(H,19,20) |
InChIキー |
KUEXQZLPFIMSPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



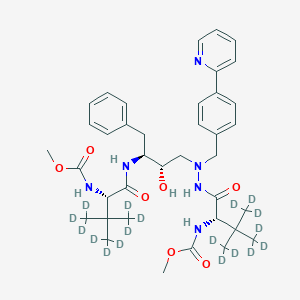
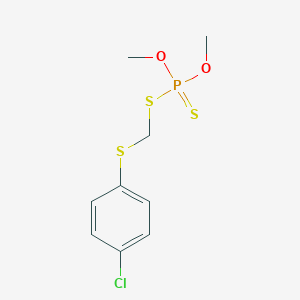
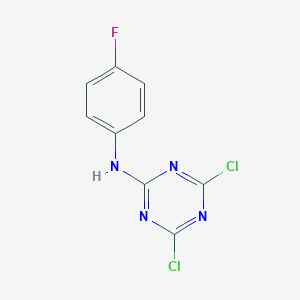





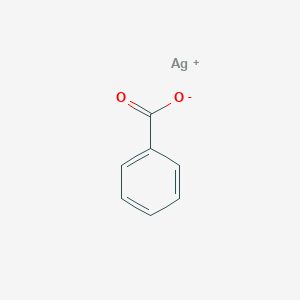


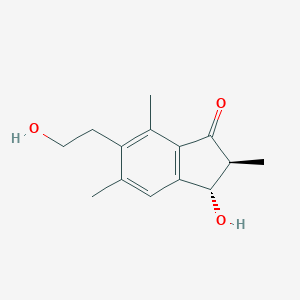
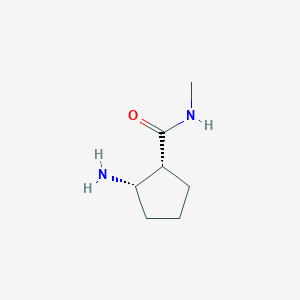
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)